molecular formula C18H21N3O2 B1505574 tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 300552-47-0

tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Número de catálogo: B1505574
Número CAS: 300552-47-0
Peso molecular: 311.4 g/mol
Clave InChI: JBEWNGNZAPPDDC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 300552-47-0) is a high-value chemical intermediate based on a 7,8-dihydropyrido[4,3-d]pyrimidine scaffold, a structure of significant interest in modern medicinal chemistry . This compound features a phenyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 6-position, which enhances the molecule's solubility and stability for handling and purification in synthetic workflows . Its primary research application is as a versatile building block for the discovery and development of novel bioactive molecules. Recent scientific investigations have identified related 7,8-dihydropyrido[4,3-d]pyrimidine compounds as potent SARS-CoV-2 entry inhibitors, demonstrating broad-spectrum antiviral activity against multiple variants of concern, including Omicron, by directly engaging with the viral spike protein . Furthermore, this scaffold is widely explored in the synthesis of selective kinase inhibitors . Researchers utilize this compound as a key precursor in the development of therapeutics targeting cyclin-dependent kinases (CDKs) , and its modular structure allows for extensive functionalization, making it a privileged fragment in fragment-based drug discovery (FBDD) campaigns against challenging targets . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

tert-butyl 2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-18(2,3)23-17(22)21-10-9-15-14(12-21)11-19-16(20-15)13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEWNGNZAPPDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90707879
Record name tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90707879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300552-47-0
Record name tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90707879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O2C_{17}H_{20}N_2O_2, with a molecular weight of approximately 284.35 g/mol. The compound features a pyrido-pyrimidine core that contributes to its biological activity.

Pharmacological Applications

The compound has been investigated for various pharmacological activities:

  • Neurological Disorders : It serves as an intermediate in the synthesis of drugs targeting conditions such as Alzheimer's disease and other neurodegenerative disorders. Its structural analogs have shown promise in modulating neuroinflammatory responses and improving cognitive functions .
  • Anti-inflammatory Activity : Studies indicate that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, related compounds demonstrated IC50 values in the low micromolar range against COX-2, suggesting potential for the treatment of inflammatory diseases .
  • Anticancer Properties : Research has shown that certain derivatives can induce apoptosis in cancer cell lines. The mechanism involves the modulation of cellular signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of several kinases involved in inflammatory responses. For example, it has shown IC50 values in the nanomolar range against p38 MAPK, a key player in cytokine production .
  • Receptor Modulation : It may also act on neurotransmitter receptors, influencing pathways related to mood and cognition. This aspect is particularly relevant for its application in treating psychiatric disorders .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Neuroprotective Effects : A study demonstrated that a derivative of this compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and neuroinflammation .
  • Anti-inflammatory Efficacy : In a rat model of arthritis, administration of a related compound resulted in a significant reduction in paw edema and inflammatory cytokines, showcasing its potential as an anti-inflammatory agent .
  • Cancer Cell Line Studies : Research involving human cancer cell lines revealed that treatment with this compound led to increased apoptosis rates and decreased proliferation, indicating its potential as an anticancer therapeutic .

Data Table: Biological Activity Overview

Activity TypeTarget/MechanismIC50/EC50 ValuesReference
Anti-inflammatoryCOX-2 Inhibition0.04 μmol
Kinase Inhibitionp38 MAPK0.004 μmol
NeuroprotectiveAmyloid-beta modulationNot specified
AnticancerApoptosis inductionNot specified

Aplicaciones Científicas De Investigación

Neurological Disorders

This compound has been explored for its potential therapeutic effects on neurological disorders, including Alzheimer's disease. Research indicates that it may serve as an intermediate in synthesizing drugs aimed at modulating neuroinflammatory responses, thereby improving cognitive functions. For instance, derivatives of this compound have shown promise in reducing amyloid-beta plaque formation in animal models.

Anti-inflammatory Activity

Derivatives of tert-butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine have demonstrated significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Studies report IC50 values in the low micromolar range against COX-2, suggesting its potential application in treating inflammatory diseases such as arthritis and other autoimmune conditions.

Anticancer Properties

Research has highlighted the anticancer potential of this compound, particularly its ability to induce apoptosis in various cancer cell lines. The mechanisms involve modulation of cellular signaling pathways associated with cell survival and proliferation, making it a candidate for future cancer therapies .

Building Block in Organic Synthesis

tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for further functionalization and optimization in drug design, facilitating the creation of complex molecular architectures with specific biological activities .

Pharmaceutical Development

The compound is crucial in developing novel pharmaceuticals targeting various diseases. Its reactivity and solubility make it an attractive candidate for synthesizing more complex drug molecules aimed at treating neurological and inflammatory disorders .

Biological Research Applications

Researchers utilize this compound to study its effects on cellular processes, aiding in understanding disease mechanisms and identifying potential therapeutic targets. The compound's ability to interact with specific molecular targets makes it valuable in elucidating pathways involved in diseases like cancer and neurodegeneration .

Agricultural Chemistry

There is ongoing research into the potential applications of this compound in agricultural chemistry. It is being explored for its efficacy as a pesticide or herbicide, contributing to developing more effective and environmentally friendly agrochemicals .

Case Studies Overview

Several case studies illustrate the therapeutic potential of tert-butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine:

Study Focus Findings
Neuroprotective EffectsA derivative improved cognitive function in Alzheimer's models by reducing amyloid plaques and neuroinflammation.
Anti-inflammatory EfficacyIn rat models of arthritis, related compounds significantly reduced paw edema and inflammatory cytokines.
Cancer Cell Line StudiesTreatment led to increased apoptosis rates and decreased proliferation in human cancer cell lines.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s key structural analogs differ in substituents at the 2- and 4-positions of the pyrido[4,3-d]pyrimidine core, leading to variations in physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrido[4,3-d]pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Phenyl (2), tert-butyl (6) C₁₈H₂₁N₃O₂ 311.38 Potential EGFR inhibitor; high lipophilicity
tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Methylsulfonyl (2) C₁₃H₁₉N₃O₄S 313.37 Enhanced solubility; intermediate for drug derivatization
tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Chloro (4), tert-butyl (6) C₁₂H₁₈ClN₃O₂ 271.75 Precursor for nucleophilic substitution; used in kinase inhibitor synthesis
Benzyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Methyl (2), hydroxy (4) C₁₆H₁₇N₃O₃ 299.33 Intermediate with polar hydroxy group; lower metabolic stability
tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Amino (2) C₁₂H₁₈N₄O₂ 250.30 Reactive amine for cross-coupling; used in PET tracer synthesis

Key Findings :

Substituent Effects on Bioactivity: The phenyl group in the main compound likely enhances π-π stacking interactions with EGFR’s hydrophobic pocket, a feature shared with trisubstituted pyrido[4,3-d]pyrimidines reported by Zhang et al. (2018b) . Methylsulfonyl analogs (e.g., CAS 259809-79-5) exhibit higher polarity (logP ~1.9 vs.

Synthetic Versatility: Chloro-substituted derivatives (e.g., CAS 1056934-87-2) serve as versatile intermediates. For example, tert-butyl 4-chloro-2-(pyridin-4-yl) analogs undergo Suzuki-Miyaura coupling to introduce aryl groups . Amino-substituted derivatives (CAS 869198-95-8) enable further functionalization via amide bond formation or Buchwald-Hartwig coupling .

Protective Group Impact: tert-Butyl carbamate offers superior stability under acidic conditions compared to benzyl esters, which require hydrogenolysis for deprotection .

Métodos De Preparación

Synthetic Route Overview

The preparation of tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves the following key steps:

  • Starting Material Preparation: The synthesis often begins with a suitably substituted pyrido[4,3-d]pyrimidine core, such as tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, which serves as a versatile intermediate for further functionalization.

  • Suzuki-Miyaura Cross-Coupling Reaction: Introduction of the phenyl group at the 2-position is commonly achieved via Suzuki coupling between the dichloro intermediate and phenylboronic acid. This reaction employs Pd(dppf)Cl2 as a catalyst and potassium carbonate as a base in a solvent such as 1,4-dioxane under reflux conditions. The reaction typically proceeds with high yield (up to 96%) and selectivity for mono-substitution at the 2-position.

  • Protection and Deprotection Steps: The tert-butyl ester acts as a protecting group for the carboxylate functionality, which can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if necessary for further derivatization.

  • Condensation and Functional Group Transformations: Subsequent transformations, such as condensation with appropriate acids or conversion to hydroxamate derivatives, can be performed to tailor the compound’s biological activity. For example, condensation with 8-methoxy-8-oxooctanoic acid using coupling reagents like HATU has been reported for related tetrahydropyridopyrimidine derivatives.

Detailed Stepwise Preparation

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Starting Material Synthesis Commercially available tert-butyl 2,4-dichloropyrido[4,3-d]pyrimidine derivative Provides dichloro intermediate for coupling
2 Suzuki Coupling Phenylboronic acid, Pd(dppf)Cl2 catalyst, K2CO3 base, reflux in 1,4-dioxane Selective phenyl substitution at C-2 position, yield ~96%
3 Boc Deprotection (if needed) Trifluoroacetic acid (TFA) in CH2Cl2 Removal of tert-butyl protecting group for further reactions
4 Condensation with acid derivatives HATU coupling reagent, appropriate acid (e.g., 8-methoxy-8-oxooctanoic acid) Formation of ester or amide derivatives for biological activity tuning
5 Hydroxamate Formation (optional) Aqueous hydroxylamine under basic conditions Conversion to hydroxamate derivatives for HDAC inhibition studies

Research Findings and Reaction Optimization

  • Catalyst and Base Selection: Pd(dppf)Cl2 combined with K2CO3 base is effective for the Suzuki cross-coupling step, providing high yields and clean conversion to the mono-substituted phenyl product.

  • Reaction Conditions: Refluxing in 1,4-dioxane under an inert atmosphere (argon) for approximately 8 hours ensures complete conversion and minimizes side reactions.

  • Purity and Characterization: Products are typically purified by silica gel chromatography and characterized by 1H-NMR and high-resolution mass spectrometry. Purity is confirmed by HPLC (>95%) to ensure suitability for biological testing.

  • Structure-Activity Relationship (SAR): Variations in the phenyl substituent and modifications at other positions on the pyridopyrimidine scaffold have been studied to optimize biological activity, particularly for histone deacetylase (HDAC) inhibition.

Representative Experimental Procedure for Suzuki Coupling

  • Dissolve tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (0.05 mmol) in 50 mL of 1,4-dioxane.

  • Add phenylboronic acid (2 mmol), Pd(dppf)Cl2 catalyst, and K2CO3 base.

  • Stir the reaction mixture under reflux and argon atmosphere for 8 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute with saturated sodium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain this compound as a white solid with high yield (up to 96%).

Summary Table of Key Preparation Parameters

Parameter Details
Starting material tert-butyl 2,4-dichloropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Coupling reagent Phenylboronic acid
Catalyst Pd(dppf)Cl2
Base Potassium carbonate (K2CO3)
Solvent 1,4-Dioxane
Temperature Reflux (~101 °C)
Reaction time 8 hours
Atmosphere Argon (inert)
Yield Up to 96%
Purification Silica gel chromatography
Characterization 1H-NMR, HRMS, HPLC (>95% purity)

Concluding Remarks

The preparation of this compound is efficiently achieved through palladium-catalyzed Suzuki coupling of a dichloro-substituted pyridopyrimidine intermediate with phenylboronic acid. The methodology is robust, offering high yields and purity, and is adaptable for further functionalization to explore biological activities, particularly in the development of selective HDAC inhibitors. The synthetic strategy is well-documented in recent medicinal chemistry literature, underscoring its reliability and applicability in drug discovery research.

Q & A

Q. Basic

  • ¹H NMR : Peaks for the tert-butyl group appear as a singlet at δ ~1.50 ppm. The dihydropyrido[4,3-d]pyrimidine scaffold shows distinct signals: aromatic protons (δ ~8.79 ppm for pyrimidine H), methylene protons (δ ~3.76–4.58 ppm for 5H/6H/7H/8H positions) .
  • MS (ESI) : Molecular ion peaks [M + H]⁺ are observed, e.g., m/z 270–304 for analogs with chlorine substituents .
  • Cross-validation : Computational tools (e.g., PubChem) and comparison with analogs (e.g., tert-butyl 4-chloro derivatives) ensure consistency .

What challenges arise in optimizing reaction yields during multi-step syntheses, and how are they addressed?

Q. Advanced

  • Catalyst Sensitivity : Pd-based systems require strict oxygen-free conditions; degassing solvents and using Schlenk lines improve reproducibility .
  • Byproduct Formation : Column chromatography (SiO₂, EtOAc/hexane gradients) or recrystallization (DCM/hexane) isolates the target compound from intermediates .
  • Temperature Control : Low-temperature (−78°C) Boc protection steps prevent side reactions, while high-temperature (80°C) coupling steps enhance reaction rates .

How do structural modifications at the 2-phenyl or 4-position influence biological activity (e.g., EGFR inhibition)?

Q. Advanced

  • 2-Phenyl Substitution : Electron-donating groups (e.g., methyl, methoxy) enhance π-π stacking with EGFR’s hydrophobic pocket, improving IC₅₀ values. Conversely, bulky substituents reduce binding affinity .
  • 4-Chloro Derivatives : Chlorine at the 4-position increases metabolic stability but may reduce solubility; tert-butyl carboxylate groups balance lipophilicity .
  • SAR Studies : Analogs with 7,8-dihydro scaffolds show higher kinase selectivity compared to fully aromatic pyridopyrimidines .

What crystallographic techniques resolve the compound’s solid-state conformation?

Q. Advanced

  • SHELX Refinement : SHELXL refines X-ray data using least-squares minimization, addressing disorder in the tert-butyl group or pyridopyrimidine ring .
  • Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like N–H···O=C interactions, critical for stabilizing crystal packing .
  • Puckering Coordinates : Cremer-Pople parameters quantify non-planarity in the dihydropyrido ring, correlating with bioactivity .

How are discrepancies in spectroscopic or crystallographic data resolved during characterization?

Q. Data Contradiction Analysis

  • Dynamic NMR : Variable-temperature ¹H NMR resolves signal splitting caused by conformational exchange in the dihydro ring .
  • Twinned Crystals : SHELXD detects pseudo-merohedral twinning, and HKLF 5 format in SHELXL refines split datasets .
  • Computational Validation : Density Functional Theory (DFT) optimizes molecular geometry, comparing calculated vs. experimental NMR shifts .

What role does the tert-butyl group play in modulating physicochemical properties?

Q. Advanced

  • Solubility : The tert-butyl carboxylate enhances solubility in polar aprotic solvents (e.g., DMSO, DMAc) while maintaining moderate logP values (~2.5–3.0) .
  • Protection Strategy : The Boc group prevents undesired nucleophilic attacks during synthesis and is cleaved under acidic conditions for downstream functionalization .
  • Crystallinity : Steric bulk from tert-butyl promotes ordered crystal packing, aiding in X-ray structure determination .

How is the compound utilized in designing kinase inhibitor libraries?

Q. Advanced

  • Scaffold Diversification : The dihydropyrido[4,3-d]pyrimidine core serves as a hinge-binding motif. Substituents at the 2- and 4-positions are varied to target CDK4/6 or VEGFR-2 .
  • Fragment-Based Screening : Analog libraries (e.g., tert-butyl 2-amino-4-phenyl derivatives) are screened via SPR or thermal shift assays to identify high-affinity leads .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.